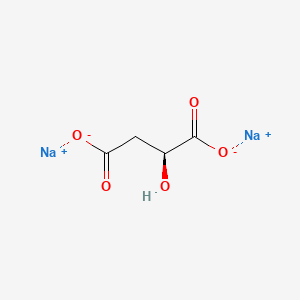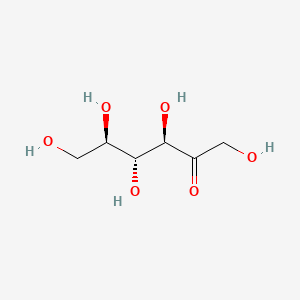
Magnesium succinate
概要
説明
Magnesium succinate is a chemical compound formed by the combination of magnesium and succinic acid. It is known for its potential benefits in various biological and industrial applications. Magnesium is an essential mineral involved in numerous biochemical processes, while succinic acid is a dicarboxylic acid that plays a role in the citric acid cycle.
準備方法
Synthetic Routes and Reaction Conditions: Magnesium succinate can be synthesized by reacting succinic acid with magnesium hydroxide. The reaction typically occurs in an aqueous medium, where succinic acid and magnesium hydroxide are mixed and allowed to react, forming this compound and water as by-products .
Industrial Production Methods: In industrial settings, this compound can be produced through fermentation processes. A carbohydrate source is fermented by microorganisms to produce succinic acid, which is then neutralized with a magnesium base to form this compound. This method involves steps such as crystallization and salt exchange to purify the final product .
化学反応の分析
Types of Reactions: Magnesium succinate can undergo various chemical reactions, including complexation and chelation. It can form complexes with other metal ions and participate in chelation reactions, which are important in analytical chemistry and industrial processes .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include ethylenediamine tetraacetic acid (EDTA) for complexometric titrations. The conditions for these reactions often involve aqueous solutions and controlled pH levels .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, in complexometric titrations, stable metal-EDTA complexes are formed .
科学的研究の応用
Magnesium succinate has a wide range of applications in scientific research:
Chemistry: It is used in complexometric titrations to quantify metal ions in solutions.
Biology: this compound is studied for its role in cellular metabolism and energy production.
Medicine: It is explored for its potential benefits in bone regeneration and cardiovascular health.
Industry: this compound is used in the production of biodegradable materials and as a component in pharmaceutical formulations
作用機序
Magnesium succinate exerts its effects through several mechanisms:
Enzyme Cofactor: Magnesium acts as a cofactor for numerous enzymes involved in metabolic processes.
Cellular Metabolism: Succinic acid plays a role in the citric acid cycle, contributing to energy production.
Molecular Targets: Magnesium ions interact with various molecular targets, including enzymes and ion channels, influencing cellular functions.
類似化合物との比較
Magnesium succinate can be compared with other magnesium compounds such as magnesium citrate, magnesium glycinate, and magnesium oxide:
Magnesium Citrate: Known for its high bioavailability and use in treating constipation.
Magnesium Glycinate: Well-tolerated and used for magnesium supplementation.
Magnesium Oxide: Commonly used but has lower bioavailability compared to other forms
This compound is unique due to its combination of magnesium and succinic acid, offering benefits from both components. It is particularly valued for its role in metabolic processes and potential therapeutic applications.
特性
IUPAC Name |
magnesium;butanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.Mg/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKXPVFCUXHGEB-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=O)[O-].[Mg+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4MgO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70955093 | |
| Record name | Magnesium butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
556-32-1, 33460-47-8 | |
| Record name | Magnesium succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B728YV86FE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















